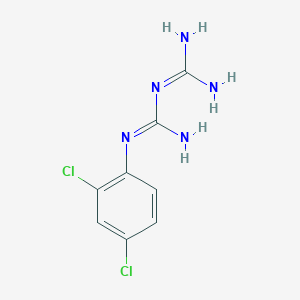

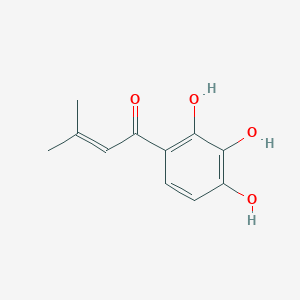

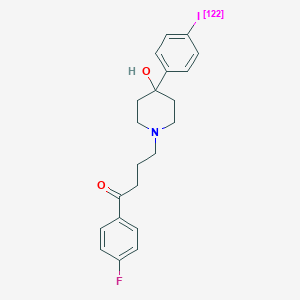

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polyimides and related compounds often involves polycondensation reactions using specific diamines and dianhydrides. For instance, the preparation of poly(amide-imide)s through a direct polycondensation method utilizing triphenyl phosphite and various aromatic diamines highlights a common approach to synthesizing similar complex molecules (Hsiao & Yang, 1990). These processes underscore the importance of choosing appropriate monomers and condensing agents to achieve desired molecular structures and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-dichlorophenyl)imidodicarbonimidic diamide often features complex ring systems and functional groups that contribute to their distinct characteristics. For example, the study of N-(2-methyl-5-chlorophenyl)salicylaldimine provides insights into the structural aspects of chlorophenyl-imidazole derivatives, revealing non-planar conformations and strong intramolecular hydrogen bonding (Elmali & Elerman, 1998). These structural details are crucial for understanding the reactivity and interactions of such compounds.

Chemical Reactions and Properties

Chemical reactions involving N-(2,4-dichlorophenyl)imidodicarbonimidic diamide derivatives can vary widely, encompassing a range of polymerization and condensation reactions that lead to the formation of polymers with distinct properties. The synthesis of poly(amide-imide)s and related compounds often involves reactions that yield materials with high thermal stability and solubility in organic solvents, as demonstrated by various studies (Yang, Chen, & Hung, 2001). These reactions are fundamental to producing materials with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide and its derivatives are influenced by their molecular structure. Polymers derived from such compounds exhibit remarkable thermal stability, with glass transition temperatures and decomposition temperatures indicating their suitability for high-temperature applications. The inherent viscosities and solubility profiles of these polymers further reflect their potential for use in various industrial sectors (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are pivotal for their application in materials science. The solubility in organic solvents and high thermal stability are key characteristics that determine their utility in creating advanced materials. Studies focusing on the synthesis and characterization of polyimides and poly(amide-imide)s reveal the influence of molecular structure on these properties, emphasizing the role of specific functional groups and backbone structures in defining chemical behavior (Yan, Wang, Gao, & Ding, 2006).

Safety And Hazards

properties

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOBDYAVSVCCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328758 |

Source

|

| Record name | N-(2,4-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide | |

CAS RN |

101252-14-6 |

Source

|

| Record name | N-(2,4-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dicholrophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)

![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)